molecular formula C15H14N2O B2447807 3-(1-phenylethyl)-1H-benzimidazol-2-one CAS No. 537702-32-2

3-(1-phenylethyl)-1H-benzimidazol-2-one

Cat. No. B2447807
CAS RN: 537702-32-2
M. Wt: 238.29
InChI Key: BRGWBLVOBBLKET-UHFFFAOYSA-N
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Description

The compound “3-(1-phenylethyl)-1H-benzimidazol-2-one” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole . They are important in a variety of fields including pharmaceuticals, materials science, and dyes .


Molecular Structure Analysis

Benzimidazoles have a two-ring structure, consisting of a benzene ring fused to an imidazole ring . The exact molecular structure of “this compound” would depend on the specific arrangement and bonding of its atoms .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzimidazoles generally have high melting points and are stable under normal conditions .

Scientific Research Applications

Synthesis and Chemical Properties

A convenient method for synthesizing novel 2-phenethyl-1H-benzimidazole derivatives, which includes 3-(1-phenylethyl)-1H-benzimidazol-2-one, involves the condensation of phenyl propionic acids with o-phenylenediamine. This method is highlighted for its excellent yields, short reaction times, and simplicity, making it advantageous for producing benzimidazole derivatives with potential anti-inflammatory and antimicrobial activities (Shastri & Jadhav, 2019).

Molecular Structure and Applications

The molecular structure of this compound derivatives is studied for their potential as intermediates in complex chemical syntheses. For instance, these compounds have been used to understand the crystalline structure and properties of similar organic molecules, which can be pivotal in designing drugs with specific biological activities (Öztürk et al., 2004).

Catalysis and Synthesis Applications

Benzimidazole derivatives, including this compound, have been explored for their role as catalysts in organic synthesis, such as the oxidation of alcohols and the synthesis of 1,2-disubstituted benzimidazoles. These applications demonstrate the compound's utility in facilitating chemical transformations, making them valuable tools in synthetic chemistry (Sharma et al., 2017).

Anticancer and Biological Activity

Research into 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, which share a structural resemblance to this compound, has shown these compounds to exhibit promising anticancer activities. This opens avenues for further exploration of benzimidazole derivatives in the development of new anticancer agents, emphasizing the importance of understanding their interaction with biological molecules (Kalalbandi & Seetharamappa, 2015).

Safety and Hazards

The safety and hazards associated with “3-(1-phenylethyl)-1H-benzimidazol-2-one” would depend on its exact molecular structure. Some benzimidazole derivatives can be harmful if ingested or if they come into contact with the skin .

Future Directions

The future directions for research on “3-(1-phenylethyl)-1H-benzimidazol-2-one” would depend on the results of initial studies on its properties and potential applications. Benzimidazoles are a focus of ongoing research due to their wide range of potential applications in fields such as medicine and materials science .

properties

IUPAC Name

3-(1-phenylethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-11H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGWBLVOBBLKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537702-32-2
Record name 1-(1-phenylethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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